molecular formula C17H26ClN5O4 B8123702 2-(2-(2-(2-(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethanamine hydrochloride

2-(2-(2-(2-(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethanamine hydrochloride

Cat. No.: B8123702
M. Wt: 399.9 g/mol
InChI Key: CXFRTHCHQZRAFJ-UHFFFAOYSA-N
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Description

2-(2-(2-(2-(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethanamine hydrochloride is a synthetic organic compound known for its unique structure and potential applications in various scientific fields. This compound features a tetrazine ring, which is a six-membered ring containing four nitrogen atoms, making it a valuable entity in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-(2-(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethanamine hydrochloride typically involves multiple steps:

    Formation of the Tetrazine Ring: The initial step involves the synthesis of the 6-methyl-1,2,4,5-tetrazine ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Phenoxy Group: The tetrazine ring is then functionalized with a phenoxy group through a nucleophilic aromatic substitution reaction.

    Ethoxylation: The phenoxy-tetrazine intermediate undergoes successive ethoxylation reactions to introduce the ethoxy chains.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The tetrazine ring can undergo oxidation reactions, often leading to the formation of more reactive intermediates.

    Reduction: Reduction of the tetrazine ring can yield dihydrotetrazine derivatives.

    Substitution: The phenoxy and ethoxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its tetrazine ring is particularly valuable in click chemistry, where it can undergo rapid and selective reactions with strained alkenes or alkynes.

Biology

In biological research, 2-(2-(2-(2-(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethanamine hydrochloride is used in bioorthogonal chemistry. This allows for the labeling and tracking of biomolecules in living systems without interfering with native biochemical processes.

Medicine

Industry

In industrial applications, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism by which 2-(2-(2-(2-(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethanamine hydrochloride exerts its effects is largely dependent on its ability to participate in specific chemical reactions. The tetrazine ring can undergo inverse electron-demand Diels-Alder reactions, making it a powerful tool in bioorthogonal chemistry. This allows for the selective modification of biomolecules in complex environments.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-1,2,4,5-tetrazine: The core structure of the compound, used in various synthetic applications.

    Phenoxyethanol: A simpler analog used in cosmetics and pharmaceuticals.

    Ethanolamine: A basic building block in organic synthesis and industrial applications.

Uniqueness

What sets 2-(2-(2-(2-(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethanamine hydrochloride apart is its combination of a tetrazine ring with multiple ethoxy groups and an ethanamine moiety. This unique structure provides a versatile platform for chemical modifications and applications in various fields.

Properties

IUPAC Name

2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O4.ClH/c1-14-19-21-17(22-20-14)15-2-4-16(5-3-15)26-13-12-25-11-10-24-9-8-23-7-6-18;/h2-5H,6-13,18H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFRTHCHQZRAFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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